![molecular formula C12H10N4 B11760975 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is an organic compound with the molecular formula C12H10N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine typically involves the coupling of 4-aminophenylacetylene with a pyrimidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (e.g., temperature, pressure, and catalyst concentration) can enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens such as Trypanosoma brucei and Plasmodium falciparum . The compound’s structure allows it to bind to active sites or disrupt protein-protein interactions, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Aminopyrimidine: Another analog with potential medicinal applications.
5-Ethynylpyrimidine: Shares the ethynyl group but lacks the aminophenyl moiety.
Uniqueness
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is unique due to the presence of both the aminophenyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H10N4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-[2-(4-aminophenyl)ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-5-3-9(4-6-11)1-2-10-7-15-12(14)16-8-10/h3-8H,13H2,(H2,14,15,16) |
Clave InChI |
REXQHEMCJJTXMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CN=C(N=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



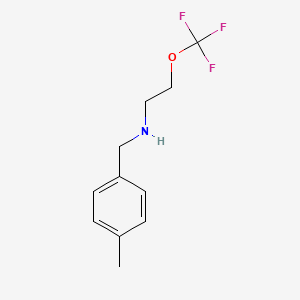
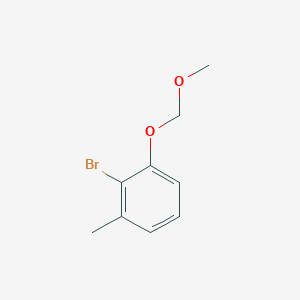
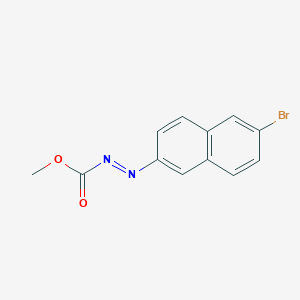
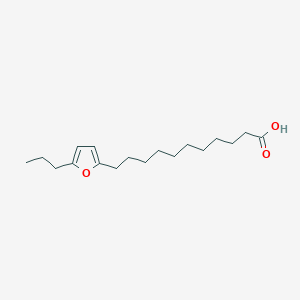
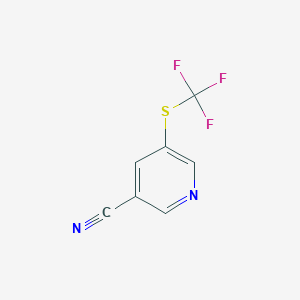
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
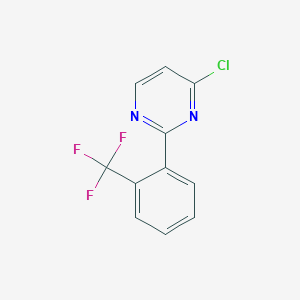
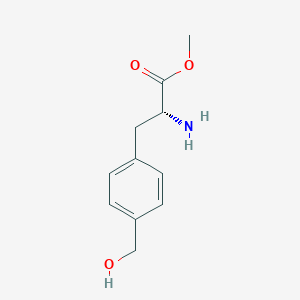
![9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
